molecular formula C13H13NO2 B8276770 [3-(4-Methyl-pyridin-2-yloxy)-phenyl]-methanol

[3-(4-Methyl-pyridin-2-yloxy)-phenyl]-methanol

Cat. No. B8276770
M. Wt: 215.25 g/mol
InChI Key: GXPSWHLHVHLWCN-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

3-Hydroxymethyl-phenol (3.69 g, 29.7 mmol), 2-fluoro-3-methyl-pyridine (3.00 g, 27 mmol,) and cesium carbonate (9.68 g, 29.7 mmol) were suspended in dimethylsulfoxide (25 mL) and heated to 110° C. After stirring for 16 h, reaction partitioned between water (250 mL) and ethyl acetate (250 mL). The organic layer was separated and the aqueous was extracted again with ethyl acetate. The combined organic layer was dried over sodium sulfate, filtered and concentrated to give a residue. The residue was purified by silica gel chromatography (10-75%, EtOAc:heptane) to afford the desired product (4.75 g, 81%) as a thick oil.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
9.68 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.F[C:11]1[C:16](C)=[CH:15][CH:14]=[CH:13][N:12]=1.[C:18](=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O>[CH3:18][C:15]1[CH:16]=[CH:11][N:12]=[C:13]([O:9][C:5]2[CH:4]=[C:3]([CH2:2][OH:1])[CH:8]=[CH:7][CH:6]=2)[CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
OCC=1C=C(C=CC1)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
FC1=NC=CC=C1C
Step Three
Name
cesium carbonate
Quantity
9.68 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
After stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
partitioned between water (250 mL) and ethyl acetate (250 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted again with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (10-75%, EtOAc:heptane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1=CC(=NC=C1)OC=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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